Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
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Overview
Description
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is a synthetic organic pigment widely used in various industries for its vibrant red color. It is known for its excellent lightfastness, heat stability, and resistance to solvents, making it a popular choice for applications in inks, paints, plastics, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate involves the diazotization of 5-chloro-4-methyl-2-sulfonaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting azo compound is then treated with calcium chloride to form the calcium salt . The reaction conditions typically include:
Diazotization: Sodium nitrite and hydrochloric acid are used to generate nitrous acid, which reacts with 5-chloro-4-methyl-2-sulfonaniline.
Coupling: The diazonium salt formed is coupled with 3-hydroxy-2-naphthoic acid under controlled pH conditions.
Formation of Calcium Salt: Calcium chloride is added to precipitate the calcium salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate primarily undergoes azo coupling reactions during its synthesis. It can also participate in:
Oxidation: The pigment can be oxidized under certain conditions, although it is generally stable.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major product formed from the synthesis of this compound is the calcium salt of the azo compound. Other products may include by-products from incomplete reactions or side reactions .
Scientific Research Applications
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic red color. The molecular structure, particularly the azo group, plays a crucial role in this process. The pigment’s stability and resistance to various environmental factors are attributed to its strong molecular bonds and crystalline structure .
Comparison with Similar Compounds
Similar Compounds
C.I. Pigment Red 481: The barium salt of the same azo compound, known for its slightly different hue and properties.
C.I. Pigment Red 482: Another variant with different metal ions, offering variations in color and stability.
Uniqueness
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is unique due to its specific combination of color properties, stability, and resistance to solvents and heat. Its calcium salt form provides distinct advantages in terms of lightfastness and application in various industrial processes .
Properties
CAS No. |
7023-61-2 |
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Molecular Formula |
C18H13CaClN2O6S |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |
InChI Key |
PHFMCOUQHQMESB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Ca] |
7023-61-2 | |
physical_description |
DryPowder; DryPowder, Liquid; OtherSolid, Liquid; PelletsLargeCrystals, Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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